1-Butanone, 1-(9-phenanthrenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

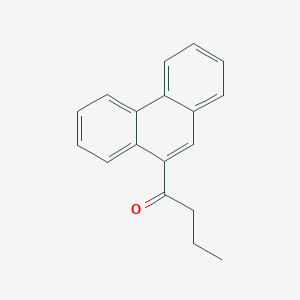

1-Butanone, 1-(9-phenanthrenyl)- is an organic compound with the molecular formula C18H16O. This compound is characterized by the presence of a butanone group attached to a phenanthrene moiety. Phenanthrene is a polycyclic aromatic hydrocarbon, which contributes to the unique properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanone, 1-(9-phenanthrenyl)- can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of phenanthrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-Butanone, 1-(9-phenanthrenyl)- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 1-Butanone, 1-(9-phenanthrenyl)- undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the ketone to a carboxylic acid or ester under acidic or basic conditions.

-

Chromium-based oxidants : Oxidation in acidic media yields α-hydroxy ketones or diketones.

| Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ | Acidic/Basic media | Carboxylic acid/ester | |

| CrO₃ | H₃O⁺, 0°C | α-Hydroxy ketone |

Reduction Reactions

The carbonyl group can be reduced to secondary alcohols or hydrocarbons:

-

Catalytic hydrogenation : Reduces the ketone to a secondary alcohol using H₂ and catalysts like Raney nickel.

-

Borohydride agents : Sodium borohydride (NaBH₄) selectively reduces the ketone to a hydroxyl group under mild conditions.

| Agent | Conditions | Product | References |

|---|---|---|---|

| H₂ + Raney Ni | Inert solvent | Secondary alcohol | |

| NaBH₄ | Inert solvent | Hydroxyl derivative |

Mechanistic Insights

The reactivity of the ketone group is influenced by the electron-withdrawing phenanthrene moiety, which stabilizes intermediates during nucleophilic attack. Metal-mediated reactions, such as those involving titanium or iron catalysts, may facilitate nucleophilic addition to the carbonyl carbon . For example:

-

Nucleophilic attack : The carbonyl carbon undergoes nucleophilic attack by amines, alcohols, or other nucleophiles, forming imines or hydrazones .

-

DFT studies : Computational models suggest that the phenanthrene ring enhances resonance stabilization of transition states during oxidation or reduction .

Biological Interactions

Preliminary studies suggest potential biological activity:

-

Antimicrobial properties : The compound may interact with microbial enzymes or membranes, though detailed mechanisms remain under investigation.

-

DNA adduct formation : Phenanthrene derivatives are known to form adducts with DNA bases (e.g., guanine), potentially leading to genotoxic effects. This behavior could extend to 1-Butanone, 1-(9-phenanthrenyl)- due to structural similarity .

Analytical Characterization

Key analytical techniques for purity and structure determination include:

-

HPLC : Monitors reaction progress and product purity.

-

NMR/IR spectroscopy : Confirms the presence of the ketone group and phenanthrene rings.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in nucleophilic and electrophilic reactions makes it valuable for creating more complex organic molecules. For instance, studies have demonstrated its reactivity with various nucleophiles, which is crucial for developing new synthetic pathways in organic chemistry.

Materials Science

In materials science, 1-butanone, 1-(9-phenanthrenyl)- is explored for its photophysical properties. The phenanthrene group enhances fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that compounds with similar structures exhibit improved performance in electronic applications due to their unique electronic properties.

Case Study 1: Interaction with Cytochromes P450

Research has investigated the interaction of phenanthrene derivatives with cytochromes P450 enzymes, which are vital for drug metabolism. A study highlighted that derivatives like 1-butanone, 1-(9-phenanthrenyl)- interact significantly with P450 2A13, leading to notable spectral changes indicative of enzyme activity. This interaction suggests potential applications in pharmacology and toxicology, particularly concerning drug metabolism and the development of therapeutic agents .

Case Study 2: Photophysical Properties

Another study focused on the photophysical properties of phenanthrene derivatives, including 1-butanone, 1-(9-phenanthrenyl)-. It was found that these compounds exhibit enhanced fluorescence when incorporated into polymer matrices, which could lead to advancements in sensor technology and imaging applications .

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(9-phenanthrenyl)- involves interactions with various molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Butanone, 1-phenyl-: Similar in structure but lacks the polycyclic aromatic system of phenanthrene.

1-(7-Octyl-9,10-dihydro-2-phenanthrenyl)-1-butanone: Contains an octyl group, making it more hydrophobic compared to 1-Butanone, 1-(9-phenanthrenyl)-.

Uniqueness: 1-Butanone, 1-(9-phenanthrenyl)- is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and biological properties

Biological Activity

1-Butanone, 1-(9-phenanthrenyl)- is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its interaction with DNA and implications in medicinal chemistry.

Chemical Structure

1-Butanone, 1-(9-phenanthrenyl)- features a butanone moiety attached to a phenanthrene ring. The phenanthrene structure contributes to its unique biological interactions, particularly in terms of binding with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with phenanthrene structures often exhibit significant antioxidant properties. The antioxidant activity of 1-butanone derivatives can be assessed using various assays, including the DPPH radical scavenging assay. In studies involving similar compounds, high radical scavenging capacities were observed, suggesting that 1-butanone, 1-(9-phenanthrenyl)- may also possess strong antioxidant capabilities .

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to 1-butanone, 1-(9-phenanthrenyl)- has been documented extensively. For instance, extracts containing phenanthrene derivatives demonstrated notable antibacterial and antifungal activities against various pathogens. This suggests that the compound could be effective against a range of microbial species .

Study on Antioxidant Potential

A study evaluating the antioxidant potential of various extracts found that those containing phenanthrene derivatives exhibited significant radical scavenging activity. The extracts were tested against DPPH radicals, showing a dose-dependent response that highlights the potential of these compounds in therapeutic applications aimed at oxidative stress-related conditions .

Antimicrobial Evaluation

In another investigation, extracts with similar chemical profiles were tested against eight bacterial strains and several fungal species. The results indicated that these extracts had high antifungal activity and notable antibacterial effects compared to control substances. This reinforces the hypothesis that 1-butanone, 1-(9-phenanthrenyl)- could have valuable applications in developing antimicrobial agents .

Interaction with DNA

The interaction of phenanthrene derivatives with DNA has been a subject of research due to their potential carcinogenic effects. Studies have shown that phenanthrene can form adducts with DNA, leading to mutations and potentially contributing to cancer development. Understanding these interactions is crucial for assessing the safety and therapeutic potential of compounds like 1-butanone, 1-(9-phenanthrenyl)- .

Summary Table of Biological Activities

Properties

CAS No. |

646450-30-8 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

1-phenanthren-9-ylbutan-1-one |

InChI |

InChI=1S/C18H16O/c1-2-7-18(19)17-12-13-8-3-4-9-14(13)15-10-5-6-11-16(15)17/h3-6,8-12H,2,7H2,1H3 |

InChI Key |

NWYYYJSVKAUHMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.